molecular formula C11H9NO2 B8682346 4-methoxyquinoline-6-carbaldehyde

4-methoxyquinoline-6-carbaldehyde

Cat. No.: B8682346
M. Wt: 187.19 g/mol
InChI Key: PPIZVJOWBRTLTI-UHFFFAOYSA-N
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Description

4-methoxyquinoline-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with a methoxy group at the 4-position and an aldehyde group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyquinoline-6-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methoxyquinoline.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-methoxyquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-methoxyquinoline-6-carbaldehyde involves its interaction with specific molecular targets:

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

4-methoxyquinoline-6-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-14-11-4-5-12-10-3-2-8(7-13)6-9(10)11/h2-7H,1H3

InChI Key

PPIZVJOWBRTLTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=CC2=NC=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-4-methoxy-quinoline (8.91 g, 37.42 mmol) in THF (tetrahydrofuran) (155 mL) was added dropwise a 2.5M solution of n-butyllithium in hexanes (16.46 mL, 4.16 mmol, 1.1 equiv.) at −70° C. During the addition, the temperature of the reaction mixture was raised slightly to −60° C. and it gave a very dark brown solution. The resulting colored solution was stirred for 30 min at this temperature. Then, a solution of dimethylformamide (5.78 mL, 74.84 mmol) in THF (10 mL) was added dropwise. After addition, the mixture was allowed to warm to room temperature and stirred for 15 h. Then, the mixture was diluted with saturated ammonium chloride solution and the two layers were separated. The aqueous layer was extracted with ethyl acetate (3×150 mL). The combined organic extracts were washed with brine solution and dried over anhydrous magnesium sulfate. Filtration of the drying agent and removal of the solvent under the vacuum gave the crude brown solid. This solid was dissolved in acetonitrile (˜50 mL) at hot condition and then stored in the refrigerator overnight. The solids were collected by filtration and washed with diethyl ether. After drying in air, 4.47 g (64% yield) of 4-methoxy-quinoline-6-carbaldehyde was isolated as a white solid: EI-HRMS m/e calcd for C11H9NO2 (M+) 187.0633, found 187.0638.
Quantity
8.91 g
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reactant
Reaction Step One
[Compound]
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solution
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[Compound]
Name
hexanes
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16.46 mL
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reactant
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155 mL
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solvent
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5.78 mL
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reactant
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10 mL
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50 mL
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